2,5-Dichloro-1H-imidazo[4,5-B]pyridine chemical properties
2,5-Dichloro-1H-imidazo[4,5-B]pyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine
Introduction: The Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, an isostere of naturally occurring purines, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions, including hydrogen bonding and metal coordination, making its derivatives potent candidates for drug discovery.[2] This guide focuses on a key synthetic intermediate, 2,5-Dichloro-1H-imidazo[4,5-b]pyridine, offering a detailed exploration of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals. The two chlorine atoms serve as versatile synthetic handles, enabling extensive functionalization and the generation of diverse chemical libraries for biological screening.
Molecular Structure and Physicochemical Properties
2,5-Dichloro-1H-imidazo[4,5-b]pyridine possesses a fused bicyclic system. The chlorine atoms at the C2 and C5 positions significantly influence the molecule's electronic properties and reactivity, particularly by activating these sites for nucleophilic substitution and cross-coupling reactions.
| Property | Value | Source |
| IUPAC Name | 2,5-dichloro-1H-imidazo[4,5-b]pyridine | ChemicalBook[3] |
| CAS Number | 438190-90-0 | ChemicalBook[3] |
| Molecular Formula | C₆H₃Cl₂N₃ | PubChem[4] |
| Molecular Weight | 188.01 g/mol | PubChem[4] |
| Appearance | (Expected) White to off-white solid | N/A |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMF, DMSO. | Inferred from similar structures[5] |
| Melting Point | Not publicly available | N/A |
| Boiling Point | Not publicly available | N/A |
Synthesis Strategies
The construction of the imidazo[4,5-b]pyridine ring system is typically achieved through the cyclization of an appropriately substituted 2,3-diaminopyridine derivative with a one-carbon synthon (e.g., an aldehyde, carboxylic acid, or equivalent). A modern and efficient approach involves a one-pot reduction of a nitro group followed by cyclization.
Experimental Protocol: One-Pot Iron-Mediated Reductive Cyclization
This protocol is adapted from methodologies used for synthesizing analogous substituted imidazo[4,5-b]pyridines and demonstrates an efficient route starting from a commercially available nitropyridine precursor.[6] The choice of iron powder as the reducing agent is driven by its low cost, effectiveness in reducing aromatic nitro groups, and operational simplicity compared to other methods like catalytic hydrogenation.
Step-by-Step Methodology:
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Precursor Synthesis: Begin with a suitable precursor such as 2,5-dichloro-3-nitropyridine.
-
Reaction Setup: To a solution of the 2,5-dichloro-3-nitropyridine (1.0 equiv.) in glacial acetic acid, add iron powder (4.0-5.0 equiv.).
-
Cyclization: Add the cyclizing agent, such as ethyl 2,2,2-trifluoroacetate (1.5 equiv.). The trifluoroacetate serves as the source for the C2 carbon of the imidazole ring.
-
Heating: Heat the reaction mixture to 85–95 °C under an inert atmosphere (e.g., Nitrogen) for 4-14 hours. The elevated temperature is necessary to overcome the activation energy for both the nitro reduction and the subsequent condensation and cyclization steps.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the iron salts.
-
Purification: Wash the filtrate with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target compound.
Synthesis Workflow Diagram
Caption: One-pot synthesis of the imidazo[4,5-b]pyridine core.
Chemical Reactivity and Derivatization
The dichlorinated scaffold is a powerful platform for generating molecular diversity. The chlorine atoms at the C2 and C5 positions are susceptible to displacement via transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
A. Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling is a highly effective method for creating new carbon-carbon bonds at the chloro-substituted positions. This reaction is fundamental in drug development for installing various aryl or heteroaryl groups.
General Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: In a reaction vessel, combine 2,5-dichloro-1H-imidazo[4,5-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 equiv.), and a base like sodium carbonate (2.0-3.0 equiv.).
-
Solvent: Add a deoxygenated solvent system, typically a mixture of an organic solvent and water (e.g., dioxane:H₂O 2:1).
-
Reaction Conditions: Heat the mixture at 90-110 °C under an inert atmosphere for 12-24 hours. The base is crucial for the transmetalation step in the catalytic cycle, while the palladium catalyst facilitates the oxidative addition and reductive elimination steps.
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Purification: Upon completion, the product is isolated using standard extraction and chromatographic techniques.
B. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fused pyridine and imidazole rings facilitates the displacement of the chlorine atoms by various nucleophiles, such as amines, thiols, and alkoxides. This reaction is particularly useful for introducing functional groups that can modulate solubility and biological activity.[7]
General Protocol: Amination via SNAr
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Reaction Setup: Dissolve 2,5-dichloro-1H-imidazo[4,5-b]pyridine (1.0 equiv.) in a polar aprotic solvent like DMF or NMP.
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Addition of Reagents: Add the primary or secondary amine nucleophile (1.1-2.0 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) if the amine is used as its salt.
-
Reaction Conditions: Heat the reaction mixture, often to temperatures ranging from 80 °C to 150 °C, depending on the nucleophilicity of the amine and the reactivity of the substrate.
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Workup and Purification: After the reaction is complete, the product is typically isolated by aqueous workup followed by purification via chromatography or recrystallization.
Reactivity Pathways Diagram
Caption: Key derivatization reactions of the scaffold.
Spectroscopic Characterization
While specific experimental spectra for 2,5-dichloro-1H-imidazo[4,5-b]pyridine are not widely published, its characteristic features can be predicted based on analysis of closely related analogues.[5][8]
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¹H NMR: The spectrum is expected to be simple. Two protons on the pyridine ring should appear as doublets in the aromatic region (typically δ 7.5-8.5 ppm). The N-H proton of the imidazole ring will likely appear as a broad singlet at a downfield shift (δ 12.0-14.0 ppm), though its visibility can depend on the solvent and concentration.
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¹³C NMR: Six distinct carbon signals are expected. The two carbons bearing chlorine atoms (C2 and C5) would be significantly deshielded. The remaining four aromatic carbons would appear in the typical range of δ 110-155 ppm.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks for [M]+, [M+2]+, and [M+4]+, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Applications in Drug Discovery
The 2,5-dichloro-1H-imidazo[4,5-b]pyridine scaffold is a valuable starting point for the synthesis of biologically active molecules. Its ability to be functionalized at multiple positions allows for the fine-tuning of pharmacological properties.
-
Kinase Inhibitors: Derivatives of this scaffold have been investigated as inhibitors of various protein kinases, which are critical targets in oncology. For example, related bromo-substituted imidazo[4,5-b]pyridines have been identified as building blocks for p21-activated kinase 4 (PAK4) inhibitors.[9]
-
Mitochondrial Uncouplers: A novel class of imidazo[4,5-b]pyridine analogues has been developed as potent mitochondrial uncouplers for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[6] These compounds modulate cellular energy metabolism and have shown efficacy in preclinical models.[6]
-
Antiproliferative and Antiviral Agents: The broader imidazo[4,5-b]pyridine class has been extensively explored for various therapeutic applications. Substituted derivatives have demonstrated significant in vitro antiproliferative effects against cancer cell lines and moderate activity against viruses like the respiratory syncytial virus (RSV).[8]
Safety and Handling
-
GHS Hazard Statements: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation.[4][10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Handling Precautions: Avoid breathing dust, vapor, mist, or gas.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[11]
Conclusion
2,5-Dichloro-1H-imidazo[4,5-b]pyridine is a strategically important heterocyclic compound that serves as a highly versatile intermediate in synthetic and medicinal chemistry. Its robust synthesis routes and the predictable reactivity of its chloro-substituents make it an ideal starting material for constructing libraries of novel compounds. The demonstrated success of the imidazo[4,5-b]pyridine scaffold in yielding potent kinase inhibitors and metabolic modulators underscores its continued relevance and potential for future drug discovery and development programs.
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- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). National Institutes of Health (NIH).
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